molecular formula C16H18FN3O B2585611 2-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034337-14-7

2-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2585611
CAS No.: 2034337-14-7
M. Wt: 287.338
InChI Key: CKTRQXREONPKGQ-UHFFFAOYSA-N
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Description

This compound is a polycyclic aromatic compound containing a benzene ring linked to a pyridine ring . It’s also known as 2-(2-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activities. These complexes, through hydrogen bonding, form supramolecular architectures, demonstrating the potential of such compounds in creating novel materials with specific functions, such as antioxidative properties (Chkirate et al., 2019).

Anticancer Activity

Compounds structurally related to pyrazolo[1,5-a]pyrimidineacetamides have been investigated for their anticancer activity, particularly against lung cancer. The ability to undergo facile chemical transformations to generate a variety of derivatives offers a pathway to designing drugs with enhanced efficacy against specific cancer types (Hammam et al., 2005).

Imaging Applications

Derivatives of pyrazolo[1,5-a]pyrimidineacetamides, such as DPA-714, have been developed as selective ligands for the translocator protein (18 kDa), with applications in positron emission tomography (PET) imaging. This highlights the potential of fluorine-containing pyrazolo[1,5-a]pyrimidineacetamides in diagnostic imaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Antimicrobial Activities

Novel thiazole derivatives incorporating the pyrazole moiety have demonstrated significant anti-bacterial and anti-fungal activities, showcasing the potential of pyrazole-acetamide derivatives in developing new antimicrobial agents (Saravanan et al., 2010).

Fluorogenic Dyes

The oxidation of certain imidazolone compounds with selenium dioxide leads to the formation of imidazo[1,2-a]pyrazine derivatives, which exhibit significant shifts in their absorption and emission spectra. This suggests their use as fluorogenic dyes, indicating the potential of pyrazole-acetamide derivatives in materials science for the development of new fluorescent materials (Zaitseva et al., 2020).

Properties

IUPAC Name

2-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c17-14-6-2-1-5-12(14)9-16(21)18-10-13-11-19-20-8-4-3-7-15(13)20/h1-2,5-6,11H,3-4,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTRQXREONPKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)CC3=CC=CC=C3F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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